3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound. Its empirical formula is C11H5BrF3NO3 and its molecular weight is 336.06 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. Unfortunately, I don’t have the specific molecular structure data for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, I don’t have the specific physical and chemical properties for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .Scientific Research Applications
Pharmaceutical Research
Pyrazole derivatives are known for their antispasmodic , anti-inflammatory , antibacterial , and analgesic properties. They are often explored for the development of new medications with potential to treat various diseases, including cancers, respiratory diseases, and infections .
Drug Design
Incorporating pyrazole scaffolds into drug molecules can enhance selectivity and reduce side effects, making them valuable in creating drugs for inflammation, cancer, and neurological disorders .
Biological Activity Studies
Pyrazole compounds have been shown to exhibit antifungal , antibacterial , and antioxidant activities. This makes them useful for studying the mechanisms of these biological processes and potentially developing treatments .
Chemical Biology
Pyrazole derivatives serve as important tools in chemical biology for protein profiling, understanding protein-protein interactions, and developing covalent inhibitors .
Synthetic Chemistry
Researchers utilize pyrazole derivatives as synthons in the synthesis of complex molecules. They are particularly useful in constructing chiral compounds due to their structural versatility .
Mechanism of Action
Target of Action
The compound 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole, is primarily used as a building block for the design of photoaffinity probes (PAPs) . These probes are used in biochemical studies for protein profiling, covalent inhibitors, protein-protein interactions, and target engagement .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling (PAL) . This technique involves the use of light to activate the compound, which then forms a covalent bond with its target . This allows for the precise identification and study of the target .
Biochemical Pathways
Given its use in photoaffinity labeling, it can be inferred that it may affect various pathways depending on the specific proteins it is designed to target .
Pharmacokinetics
As a photoaffinity probe, its bioavailability would likely be influenced by factors such as its chemical structure, the specific target it is designed to bind to, and the conditions under which the photoaffinity labeling is carried out .
Result of Action
The primary result of the action of this compound is the formation of a covalent bond with its target, allowing for the precise identification and study of the target . This can provide valuable information for drug discovery and chemical biology research .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the process of photoaffinity labeling requires the presence of light to activate the compound . Additionally, factors such as temperature and pH could potentially affect the stability of the compound and its ability to form a covalent bond with its target .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, I don’t have the specific safety and hazards information for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXYMIRDVATCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352464 | |
Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219986-65-9 | |
Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219986-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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